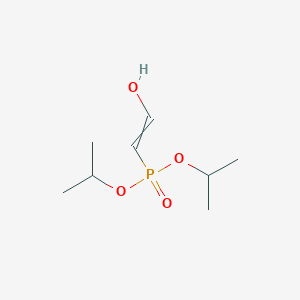silane CAS No. 90298-05-8](/img/structure/B14362925.png)
[4,5-Bis(4-fluorophenyl)thiophen-2-yl](trimethyl)silane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4,5-Bis(4-fluorophenyl)thiophen-2-ylsilane is a compound that features a thiophene ring substituted with two 4-fluorophenyl groups and a trimethylsilyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4,5-Bis(4-fluorophenyl)thiophen-2-ylsilane typically involves the Suzuki–Miyaura coupling reaction. This reaction is a widely-used method for forming carbon-carbon bonds and involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst . The reaction conditions are generally mild and tolerant of various functional groups, making it an efficient method for synthesizing this compound.
Industrial Production Methods
While specific industrial production methods for 4,5-Bis(4-fluorophenyl)thiophen-2-ylsilane are not well-documented, the principles of large-scale Suzuki–Miyaura coupling reactions can be applied. These methods typically involve the use of continuous flow reactors to enhance reaction efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
4,5-Bis(4-fluorophenyl)thiophen-2-ylsilane can undergo various types of chemical reactions, including:
Oxidation: The thiophene ring can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: The compound can be reduced to modify the thiophene ring or the phenyl groups.
Substitution: The fluorine atoms on the phenyl rings can be substituted with other functional groups using nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the phenyl rings.
Applications De Recherche Scientifique
4,5-Bis(4-fluorophenyl)thiophen-2-ylsilane has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the development of fluorescent probes for biological imaging.
Industry: It can be used in the production of advanced materials, such as organic semiconductors and polymers.
Mécanisme D'action
The mechanism of action of 4,5-Bis(4-fluorophenyl)thiophen-2-ylsilane involves its interaction with specific molecular targets. The compound can act as a ligand, binding to metal centers in catalytic processes. Additionally, its fluorinated phenyl groups can participate in various non-covalent interactions, such as hydrogen bonding and π-π stacking, which can influence its biological activity .
Comparaison Avec Des Composés Similaires
Similar Compounds
[4-(4-Fluorophenyl)thiophen-2-yl]methanol: A related compound with a hydroxyl group instead of the trimethylsilyl group.
Bis(4-fluorophenyl)methanol: Another similar compound with two 4-fluorophenyl groups attached to a central carbon atom.
Uniqueness
4,5-Bis(4-fluorophenyl)thiophen-2-ylsilane is unique due to the presence of both the thiophene ring and the trimethylsilyl group. This combination imparts distinct electronic and steric properties, making it valuable for specific applications in materials science and catalysis .
Propriétés
Numéro CAS |
90298-05-8 |
|---|---|
Formule moléculaire |
C19H18F2SSi |
Poids moléculaire |
344.5 g/mol |
Nom IUPAC |
[4,5-bis(4-fluorophenyl)thiophen-2-yl]-trimethylsilane |
InChI |
InChI=1S/C19H18F2SSi/c1-23(2,3)18-12-17(13-4-8-15(20)9-5-13)19(22-18)14-6-10-16(21)11-7-14/h4-12H,1-3H3 |
Clé InChI |
QQQCEVAFSZMUOE-UHFFFAOYSA-N |
SMILES canonique |
C[Si](C)(C)C1=CC(=C(S1)C2=CC=C(C=C2)F)C3=CC=C(C=C3)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


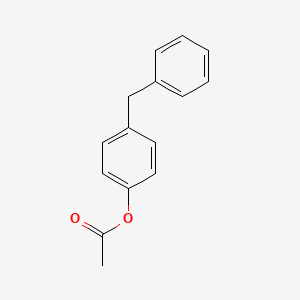
![[(3-Methylcyclohex-1-ene-1,2-diyl)bis(oxy)]bis(trimethylsilane)](/img/structure/B14362863.png)

![8-(2,2-Dimethylpropyl)-8-azabicyclo[3.2.1]octan-3-one](/img/structure/B14362878.png)
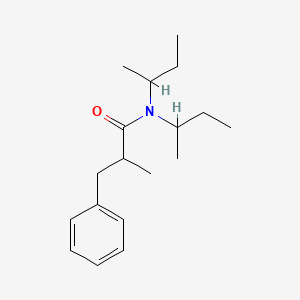

![3-{3-[(Oxiran-2-yl)methoxy]phenoxy}propane-1,2-diol](/img/structure/B14362900.png)
![3-[(Dimethylsulfamoyl)amino]-N-(pyridin-2-yl)benzamide](/img/structure/B14362901.png)
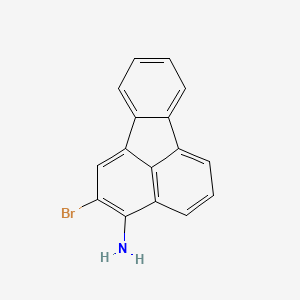
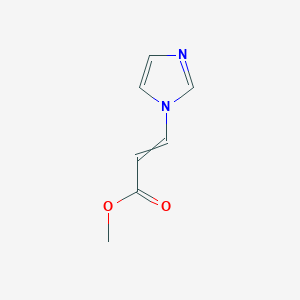
![4,4'-(2,4,8,10-Tetraoxaspiro[5.5]undecane-3,9-diyl)bis(2-chlorophenol)](/img/structure/B14362916.png)
![N-[6-Amino-3-methyl-1-(2-methylprop-2-en-1-yl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl]-N'-ethylurea](/img/structure/B14362934.png)
